1-(Pyrrolidinocarbonylmethyl)piperazine

Description

The exact mass of the compound 1-(Pyrrolidinocarbonylmethyl)piperazine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 330748. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(Pyrrolidinocarbonylmethyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Pyrrolidinocarbonylmethyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

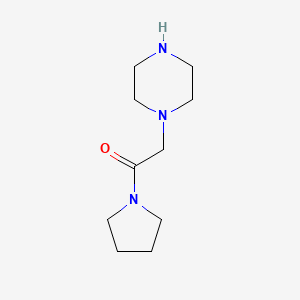

Structure

3D Structure

Properties

IUPAC Name |

2-piperazin-1-yl-1-pyrrolidin-1-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O/c14-10(13-5-1-2-6-13)9-12-7-3-11-4-8-12/h11H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYBCXTTWIOZBNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CN2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70192926 | |

| Record name | 1-((Pyrrolidine-1-carbonyl)methyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70192926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39890-45-4 | |

| Record name | 2-(1-Piperazinyl)-1-(1-pyrrolidinyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39890-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-((Pyrrolidine-1-carbonyl)methyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039890454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 39890-45-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=330748 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-((Pyrrolidine-1-carbonyl)methyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70192926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-((pyrrolidine-1-carbonyl)methyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.689 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(Piperazin-1-yl)-1-(pyrrolidin-1-yl)ethanone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P967U9WX3A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(Pyrrolidinocarbonylmethyl)piperazine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core basic properties of 1-(Pyrrolidinocarbonylmethyl)piperazine, a versatile heterocyclic compound. With its unique structural amalgam of a piperazine ring and a pyrrolidine-1-carboxamide moiety, this molecule serves as a pivotal building block in medicinal chemistry and materials science. This document consolidates available data on its physicochemical characteristics, synthesis, and analytical methodologies. It also explores its potential, though currently undocumented, pharmacological and toxicological profiles by drawing comparisons with structurally related piperazine derivatives. This guide is intended to be a foundational resource for researchers engaged in the synthesis of novel psychoactive agents, neuropharmacological research, and the development of advanced materials.

Introduction

1-(Pyrrolidinocarbonylmethyl)piperazine, also known by its synonyms such as 1-[2-(Piperazin-1-yl)acetyl]pyrrolidine, is a disubstituted piperazine that has garnered interest as a key intermediate in the synthesis of complex pharmaceutical compounds.[1] Its structure, featuring both a reactive secondary amine on the piperazine ring and a stable amide linkage, offers a versatile scaffold for further chemical modifications. This dual functionality makes it a valuable precursor in the development of new chemical entities targeting the central nervous system (CNS).[1] Furthermore, its identification as an impurity in the production of the vasodilator drug Cinepazide underscores the need for robust analytical methods for its detection and characterization.[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 1-(Pyrrolidinocarbonylmethyl)piperazine is essential for its application in synthesis and for predicting its behavior in biological systems.

General Properties

| Property | Value | Source(s) |

| IUPAC Name | 1-(2-oxo-2-pyrrolidin-1-ylethyl)piperazine | [3] |

| Synonyms | 1-(Pyrrolidinocarbonylmethyl)piperazine, 1-[2-(Piperazin-1-yl)acetyl]pyrrolidine, Cinepazide Impurity B/E | [2][3][4] |

| CAS Number | 39890-45-4 | [4] |

| Molecular Formula | C₁₀H₁₉N₃O | [4] |

| Molecular Weight | 197.28 g/mol | [4] |

| Appearance | Off-white to pale yellow crystalline solid | [4] |

| Melting Point | 80-86 °C | [4] |

Solubility and Basicity

The basicity of the molecule is a key property, primarily attributed to the two nitrogen atoms of the piperazine ring. The pKa of the secondary amine is of particular interest for its role in salt formation and biological interactions.

| Property | Value | Notes | Source(s) |

| pKa (Predicted) | 9.02 ± 0.10 | This value is predicted for the most basic nitrogen (the secondary amine of the piperazine ring). | [2] |

The predicted pKa suggests that at physiological pH (7.4), a significant portion of the molecule will exist in its protonated, cationic form. This has implications for its absorption, distribution, and interaction with biological targets.

Synthesis and Chemical Reactivity

The synthesis of 1-(Pyrrolidinocarbonylmethyl)piperazine is crucial for its availability as a research chemical and building block. The primary synthetic route involves the formation of an amide bond followed by a nucleophilic substitution.

General Synthetic Pathway

A common method for the synthesis of 1-(Pyrrolidinocarbonylmethyl)piperazine involves a two-step process. The first step is the preparation of an intermediate, 1-chloroacetyl pyrrolidine, which is then reacted with a protected piperazine, followed by deprotection.

Caption: General synthetic scheme for 1-(Pyrrolidinocarbonylmethyl)piperazine.

Detailed Synthetic Protocol

The following protocol is based on a method described in the patent literature, providing a more detailed procedure for laboratory synthesis.

Step 1: Synthesis of 1-(4-Formylpiperazin-1-yl)acetylpyrrolidine

-

Reactants: 1-Chloroacetyl pyrrolidine and 1-formylpiperazine are the primary reactants.

-

Solvent: An appropriate organic solvent is used.

-

Reaction Conditions: The reaction is typically carried out at temperatures ranging from 0°C to the reflux temperature of the solvent.

-

Stoichiometry: The molar ratio of 1-chloroacetyl pyrrolidine to 1-formylpiperazine can be varied, with ratios between 1:1 and 1:3 being common.

Step 2: Hydrolysis to 1-(Pyrrolidinocarbonylmethyl)piperazine

-

Reactant: The crude 1-(4-formylpiperazin-1-yl)acetylpyrrolidine from the previous step.

-

Reagent: An alkaline solution, such as sodium hydroxide or potassium hydroxide in an alcoholic solvent (e.g., methanol).

-

Reaction Conditions: The hydrolysis is typically performed by heating the reaction mixture.

-

Work-up: After the reaction is complete, the solvent is removed under reduced pressure, and the final product is isolated by filtration.

Note: This protocol is a general guideline, and optimization of reaction conditions, purification methods (such as recrystallization or chromatography), and yields would be necessary for specific laboratory applications.

Analytical Characterization

Robust analytical methods are essential for confirming the identity and purity of 1-(Pyrrolidinocarbonylmethyl)piperazine.

Spectroscopic Analysis

While a comprehensive set of publicly available spectra for this specific compound is limited, a Certificate of Analysis for a commercial sample confirms its structure based on Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.[6] For structurally similar piperazine amides, detailed NMR and mass spectrometry data are available and can be used as a reference for spectral interpretation.[7]

Expected Spectroscopic Features:

-

¹H NMR: Signals corresponding to the protons on the pyrrolidine ring, the piperazine ring, and the methylene bridge connecting the two heterocyclic systems. The chemical shifts and coupling patterns would be characteristic of the specific proton environments.

-

¹³C NMR: Resonances for the carbonyl carbon of the amide, the carbons of the two heterocyclic rings, and the methylene bridge.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the compound's molecular weight (197.28 g/mol ) would be expected. Fragmentation patterns would likely involve cleavage of the piperazine and pyrrolidine rings.

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the amide carbonyl (C=O) stretching vibration would be a key feature, typically in the region of 1630-1680 cm⁻¹.

Chromatographic Methods

Chromatographic techniques are vital for assessing the purity of 1-(Pyrrolidinocarbonylmethyl)piperazine and for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC):

-

Principle: HPLC is a suitable method for the analysis of non-volatile compounds like 1-(Pyrrolidinocarbonylmethyl)piperazine.

-

Detection: As the piperazine moiety lacks a strong chromophore, UV detection can be challenging at low concentrations. Derivatization with a UV-active agent, such as 4-chloro-7-nitrobenzofuran (NBD-Cl), can significantly enhance detection sensitivity.[8]

-

Methodology: A reversed-phase column with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer is typically employed.

Caption: Workflow for HPLC analysis of 1-(Pyrrolidinocarbonylmethyl)piperazine.

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Principle: GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds.

-

Applicability: For piperazine derivatives, GC-MS can provide detailed structural information through mass spectral fragmentation patterns.[8] Derivatization may be necessary to improve the volatility of the analyte.

Pharmacological and Toxicological Profile (Inferred)

Currently, there is a lack of specific pharmacological and toxicological data for 1-(Pyrrolidinocarbonylmethyl)piperazine in the public domain. However, by examining the properties of the parent piperazine scaffold and structurally related compounds, a potential profile can be inferred.

Potential Pharmacological Activity

The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in a wide range of drugs with diverse biological activities, including antipsychotic, antidepressant, and anxiolytic effects.[9] Many of these compounds exert their effects by interacting with monoamine neurotransmitter systems, such as dopamine and serotonin receptors.[9]

Given that 1-(Pyrrolidinocarbonylmethyl)piperazine is used as an intermediate in the synthesis of psychoactive drugs, it is plausible that this molecule itself could possess some affinity for CNS targets.[1] However, without experimental data from receptor binding assays or functional studies, its specific mechanism of action remains speculative.

Inferred Metabolic Pathways

The metabolism of N-substituted piperazines has been studied for various drug molecules. Common metabolic pathways include:

-

N-dealkylation: Cleavage of the substituent from one of the piperazine nitrogens.

-

Oxidation: Hydroxylation of the piperazine ring or the substituents.[10]

-

Ring Opening: Less common, but can occur.

The pyrrolidinone moiety is generally more metabolically stable. It is anticipated that the piperazine ring would be the primary site of metabolism for 1-(Pyrrolidinocarbonylmethyl)piperazine.

Caption: Potential metabolic pathways for 1-(Pyrrolidinocarbonylmethyl)piperazine.

Potential Toxicological Concerns

The toxicological profile of 1-(Pyrrolidinocarbonylmethyl)piperazine has not been explicitly studied. The parent compound, piperazine, is considered to have low acute toxicity but can cause skin and respiratory sensitization.[11] A significant concern with some piperazine derivatives is their potential for bioactivation to form reactive iminium intermediates, which can lead to idiosyncratic adverse drug reactions.[12] The susceptibility of 1-(Pyrrolidinocarbonylmethyl)piperazine to such bioactivation would need to be experimentally determined.

Applications in Research and Development

The primary utility of 1-(Pyrrolidinocarbonylmethyl)piperazine lies in its role as a versatile intermediate for the synthesis of more complex molecules.

-

Pharmaceutical Development: It serves as a key building block for creating libraries of novel compounds to be screened for various pharmacological activities, particularly those targeting the central nervous system.[1]

-

Neuroscience Research: As a precursor to potential neuroactive compounds, it is valuable in studies exploring neurotransmitter interactions and the mechanisms of neurological disorders.[1]

-

Materials Science: The unique properties of this molecule may also find applications in the development of novel polymers and other advanced materials.[4]

-

Analytical Chemistry: It can be used as a reference standard for the identification and quantification of related impurities in pharmaceutical manufacturing, such as in the case of Cinepazide.[4]

Conclusion

1-(Pyrrolidinocarbonylmethyl)piperazine is a heterocyclic compound with significant potential as a synthetic intermediate in drug discovery and materials science. This technical guide has summarized its known physicochemical properties, provided an overview of its synthesis and analytical characterization, and offered an inferred perspective on its potential biological activities based on the well-established pharmacology of the piperazine scaffold. While there are notable gaps in the experimental data for this specific molecule, particularly in the areas of pharmacology, pharmacokinetics, and toxicology, this guide provides a solid foundation for researchers and scientists working with this compound. Further experimental investigation is warranted to fully elucidate its properties and unlock its full potential in various scientific disciplines.

References

-

Chem-Impex. 1-(Pyrrolidinocarbonylmethyl)piperazine. [Link]

- Varela, J., et al. (2023). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. Molecules, 28(11), 4383.

-

AWS. Certificate of Analysis: 1-(Pyrrolidinocarbonylmethyl)piperazine. [Link]

-

ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [Link]

-

NICNAS. (2019). Piperazine: Human health tier II assessment. [Link]

- Lawong, A., et al. (2024).

-

Frontiers in Pharmacology. (2019). Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP). [Link]

-

PubMed. (2013). Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. [Link]

-

PubMed. (2023). Piperazine ring toxicity in three novel anti-breast cancer drugs: an in silico and in vitro metabolic bioactivation approach using olaparib as a case study. [Link]

-

New World Encyclopedia. Piperazine. [Link]

-

Solubility of Things. Piperazine. [Link]

-

RSC Advances. (2021). Piperazine based antimicrobial polymers: a review. [Link]

-

PubMed. (2006). Synthesis and receptor binding studies of 3-substituted piperazine derivatives. [Link]

-

ResearchGate. (2018). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. [Link]

-

PubMed. (2022). Synthesis, molecular docking, ADME study, and antimicrobial potency of piperazine based cinnamic acid bearing coumarin moieties as a DNA gyrase inhibitor. [Link]

-

RSC Publishing. (2012). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. [Link]

-

UNODC. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

-

SINTEF. (2011). Solid liquid solubility of piperazine. [Link]

-

PMC. (2022). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. [Link]

-

PMC. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. [Link]

-

AUETD. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. [Link]

-

PMC. (2024). Pyrrolidine, Piperazine, and Diazinane Alkaloids from the Marine Bacterium Strain Vibrio ruber ZXR-93. [Link]

-

Office of Justice Programs. (2012). Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. [Link]

-

Semantic Scholar. (2023). Piperazine ring toxicity in three novel anti-breast cancer drugs: an in silico and in vitro metabolic bioactivation approach using olaparib as a case study. [Link]

-

ResearchGate. (2011). Differentiation of methylbenzylpiperazines (MBPs) and benzoylpiperazine (BNZP) using GC-MS and GC-IRD. [Link]

-

ACS Publications. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. [Link]

-

ResearchGate. (2007). Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline. [Link]

-

Semantic Scholar. (2015). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2023). The Role of Piperazine Derivatives in Modern Drug Discovery. [Link]

-

Aaron Chemistry. (2023). Product Catalog. [Link]

-

PubMed Central. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. [Link]

-

PubMed. (2002). A novel series of hybrid compounds derived by combining 2-aminotetralin and piperazine fragments: binding activity at D2 and D3 receptors. [Link]

-

PubChem. 1-(Piperidin-4-yl)piperazine. [Link]

-

Der Pharma Chemica. (2017). Synthesis and Cytotoxic Activity Evaluation of Novel Piperazine-quinoline Derivatives on Brest cancer Cell Lines. [Link]

-

NIST WebBook. Piperazine. [Link]

-

Wikipedia. Piperazine. [Link]

-

MDPI. (2024). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. [Link]

-

University of Wisconsin-Madison. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

Aaron Chemistry & UnaveraChemLab. (2023). Your Best Solution for Research and Production. [Link]

-

Semantic Scholar. (2023). Piperazine amides with desirable solubility, physicochemical and drug-like properties. [Link]

Sources

- 1. Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-((PYRROLIDINE-1-CARBONYL)METHYL)PIPERAZINE | 39890-45-4 [chemicalbook.com]

- 3. 1-((PYRROLIDINE-1-CARBONYL)METHYL)PIPERAZINE | CymitQuimica [cymitquimica.com]

- 4. chemimpex.com [chemimpex.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. aladdinsci-bucket.s3.ap-northeast-2.amazonaws.com [aladdinsci-bucket.s3.ap-northeast-2.amazonaws.com]

- 7. Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Frontiers | Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP) [frontiersin.org]

- 11. Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Piperazine ring toxicity in three novel anti-breast cancer drugs: an in silico and in vitro metabolic bioactivation approach using olaparib as a case study - PubMed [pubmed.ncbi.nlm.nih.gov]

1-(Pyrrolidinocarbonylmethyl)piperazine CAS 39890-45-4

An In-Depth Technical Guide to 1-(Pyrrolidinocarbonylmethyl)piperazine (CAS 39890-45-4)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(Pyrrolidinocarbonylmethyl)piperazine, a versatile heterocyclic compound. Intended for researchers, medicinal chemists, and professionals in drug development, this document synthesizes its chemical properties, synthesis, applications, and analytical methodologies, grounding all information in established scientific principles and commercial data.

Core Compound Profile and Significance

1-(Pyrrolidinocarbonylmethyl)piperazine, identified by CAS Number 39890-45-4, is a bifunctional organic molecule integrating two critical pharmacophores: a piperazine ring and a pyrrolidine amide moiety. This unique structural arrangement makes it a valuable building block in synthetic and medicinal chemistry.[1] The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a privileged scaffold in drug discovery, known for improving aqueous solubility and oral bioavailability.[2] The secondary amine of the piperazine ring and the tertiary amide of the pyrrolidine group offer distinct points for chemical modification, allowing for the construction of complex molecular architectures.

Its primary role is as a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system (CNS).[1] It is also noted as an impurity of Cinepazide, indicating its relevance in pharmaceutical quality control.[3]

Physicochemical Properties and Specifications

The compound's physical and chemical characteristics are crucial for its handling, storage, and application in synthetic protocols. The data below is compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 39890-45-4 | [3][4][5][6] |

| Molecular Formula | C₁₀H₁₉N₃O | [1][3][4][6] |

| Molecular Weight | 197.28 g/mol | [1][3] |

| Appearance | Off-white to pale yellow crystalline solid | [1] |

| Melting Point | 75 - 86 °C | [1][3] |

| Boiling Point | 356.2±27.0 °C (Predicted) | [3] |

| Density | 1.092±0.06 g/cm³ (Predicted) | [3] |

| Purity | ≥95% to ≥99% (HPLC) | [1][4] |

| pKa | 9.02±0.10 (Predicted) | [3] |

| Storage Conditions | 0-8 °C, protect from light and moisture | [1][3] |

Synonyms: 1-[2-(Piperazin-1-yl)acetyl]pyrrolidine, 2-(Piperazin-1-yl)-1-(pyrrolidin-1-yl)ethanone, Piperazinoacetic acid-pyrrolidide.[1][3][4][5]

Synthesis and Chemical Reactivity

While specific proprietary synthesis routes may vary, a general and logical retrosynthetic approach involves the nucleophilic substitution reaction between piperazine and an activated pyrrolidine-acetyl derivative.

Conceptual Synthesis Protocol

The most direct synthesis involves the acylation of piperazine with a suitable 2-carbon electrophile bearing a pyrrolidine amide. A common precursor for such a reaction is 2-chloro-1-(pyrrolidin-1-yl)ethanone.

Step 1: Reaction Setup

-

An excess of piperazine (to favor mono-substitution) is dissolved in a suitable aprotic solvent, such as acetonitrile or DMF, in a reaction vessel.

-

An acid scavenger (e.g., a tertiary amine like triethylamine or an inorganic base like K₂CO₃) is added to neutralize the HCl generated during the reaction.

Step 2: Reagent Addition

-

2-chloro-1-(pyrrolidin-1-yl)ethanone, dissolved in the same solvent, is added dropwise to the piperazine solution at a controlled temperature (typically room temperature or slightly elevated) to manage the exothermic reaction.

Step 3: Reaction and Monitoring

-

The mixture is stirred for several hours until the reaction is complete. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the starting material.

Step 4: Work-up and Purification

-

The reaction mixture is filtered to remove the hydrochloride salt of the base.

-

The solvent is removed under reduced pressure.

-

The resulting crude product is purified, typically via column chromatography on silica gel or recrystallization, to yield pure 1-(Pyrrolidinocarbonylmethyl)piperazine.

Caption: Conceptual synthesis workflow for 1-(Pyrrolidinocarbonylmethyl)piperazine.

Applications in Research and Development

This compound is not typically an end-product but rather a versatile intermediate. Its value lies in its ability to introduce the piperazine-pyrrolidine motif into larger molecules.

-

Pharmaceutical Development: It serves as a crucial starting material for synthesizing APIs, especially new psychoactive drugs that act on the central nervous system.[1] The piperazine core is a common feature in drugs targeting dopamine and serotonin receptors.[7]

-

Neuroscience Research: The molecule is used in laboratory settings to create novel ligands for exploring neurotransmitter systems and understanding the mechanisms behind neurological disorders.[1]

-

Material Science: The unique chemical properties of this compound make it a candidate for developing new polymers, potentially for specialized coatings and adhesives.[1]

-

Drug Delivery: It has been explored for incorporation into drug delivery systems to potentially improve the bioavailability and targeted delivery of other therapeutic agents.[1]

-

Coordination Chemistry: The nitrogen atoms in the piperazine ring can act as ligands, making the compound useful in the formulation of coordination complexes.[1]

Biological Context: The Power of the Piperazine Scaffold

While 1-(Pyrrolidinocarbonylmethyl)piperazine itself does not have well-defined direct biological activity, the piperazine scaffold it contains is central to numerous bioactive agents.[2][8] Understanding the function of the parent scaffold provides the rationale for this intermediate's utility.

Many piperazine derivatives exhibit anthelmintic (anti-parasitic worm) properties.[9][10] Their mechanism of action involves acting as agonists on inhibitory GABA (γ-aminobutyric acid) receptors in the neuromuscular systems of parasites.[9][11] This leads to an influx of chloride ions, hyperpolarization of muscle cells, and subsequent flaccid paralysis of the worm, allowing it to be expelled from the host.[11] This selectivity is achieved because vertebrates primarily use GABA in the CNS, and the parasite's GABA receptor isoform is distinct.[9]

Caption: General mechanism of action for piperazine-based anthelmintics.

Analytical Methodologies

Accurate quantification and purity assessment are critical. A standard method for analyzing this compound is Reverse Phase High-Performance Liquid Chromatography (RP-HPLC).[5]

Standard HPLC Protocol

This protocol is scalable and can be adapted for purity testing, impurity isolation in preparative separations, and pharmacokinetic studies.[5]

1. Objective: To determine the purity of 1-(Pyrrolidinocarbonylmethyl)piperazine.

2. Materials and Equipment:

-

HPLC system with UV detector

-

Analytical column: Newcrom R1 or equivalent C18 column[5]

-

Mobile Phase A: Deionized Water with 0.1% Phosphoric Acid (or Formic Acid for MS)

-

Mobile Phase B: Acetonitrile (MeCN)

-

Standard: High-purity 1-(Pyrrolidinocarbonylmethyl)piperazine

-

Sample for analysis

3. Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 35 °C

-

Detection Wavelength: 340 nm (Note: May require derivatization for optimal sensitivity at lower concentrations, e.g., with NBD-Cl[12][13])

-

Injection Volume: 10 µL

-

Gradient: A suitable gradient from high aqueous to high organic (e.g., 95% A to 95% B over 15 minutes).

4. Procedure:

-

Standard Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to a known concentration (e.g., 0.5 mg/mL).

-

Sample Preparation: Prepare the sample to be analyzed at a similar concentration.

-

Analysis: Equilibrate the column with the initial mobile phase conditions. Inject the standard and sample solutions and record the chromatograms.

-

Calculation: Determine purity by comparing the peak area of the analyte to the total area of all peaks (Area % method).

Caption: Standard workflow for HPLC analysis of the target compound.

Safety, Handling, and Storage

Proper handling is essential due to the compound's potential hazards. Information is derived from typical Safety Data Sheets (SDS) for piperazine derivatives.

-

Hazard Classification: GHS07 (Warning). Classified as an irritant.[3]

-

Hazard Statements:

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, such as a fume hood.[14] Ensure eyewash stations and safety showers are accessible.[15][16]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[14][16] If dust is generated, respiratory protection may be required.[15]

-

Handling: Avoid contact with skin, eyes, and clothing.[14] Do not breathe dust. Wash hands thoroughly after handling.[15]

-

-

Storage:

Conclusion

1-(Pyrrolidinocarbonylmethyl)piperazine (CAS 39890-45-4) is a compound of significant interest to the scientific community, not for its direct biological effects, but as a high-value synthetic intermediate. Its dual-pharmacophore structure provides a robust platform for the development of novel therapeutics, particularly in neuroscience. The well-defined physicochemical properties, established analytical methods, and clear applications underscore its importance in the pipeline of modern drug discovery and material science. Adherence to strict safety protocols is mandatory for its handling and application.

References

-

SIELC Technologies. 1-((Pyrrolidine-1-carbonyl)methyl)piperazine. [Link]

-

ChemDmart. SAFETY DATA SHEET. [Link]

-

Wikipedia. Piperazine. [Link]

-

Patsnap Synapse. What is the mechanism of Piperazine?. [Link]

-

Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

-

PubMed. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. [Link]

-

ResearchGate. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [Link]

-

RSC Publishing. Analytical Methods - Analysis of 'legal highs' - a piperazine case study. [Link]

-

Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

-

PubChem. Piperazine. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-((PYRROLIDINE-1-CARBONYL)METHYL)PIPERAZINE | 39890-45-4 [chemicalbook.com]

- 4. 1-((PYRROLIDINE-1-CARBONYL)METHYL)PIPERAZINE | CymitQuimica [cymitquimica.com]

- 5. 1-((Pyrrolidine-1-carbonyl)methyl)piperazine | SIELC Technologies [sielc.com]

- 6. 1-(Pyrrolidinocarbonylmethyl)piperazine, CasNo.39890-45-4 LEAP CHEM Co., Ltd. China (Mainland) [leapchem.lookchem.com]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Piperazine - Wikipedia [en.wikipedia.org]

- 10. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. What is the mechanism of Piperazine? [synapse.patsnap.com]

- 12. jocpr.com [jocpr.com]

- 13. jocpr.com [jocpr.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. fishersci.com [fishersci.com]

- 16. mmbio.byu.edu [mmbio.byu.edu]

1-(Pyrrolidinocarbonylmethyl)piperazine molecular structure

An In-Depth Technical Guide to the Molecular Structure of 1-(Pyrrolidinocarbonylmethyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Medicinal Chemistry

1-(Pyrrolidinocarbonylmethyl)piperazine, also known as 2-(piperazin-1-yl)-1-(pyrrolidin-1-yl)ethanone, is a heterocyclic organic compound that has garnered significant interest as a versatile building block in the field of drug discovery and development.[1] Its molecular architecture, which uniquely combines a piperazine ring, a pyrrolidine moiety, and a linking acyl group, provides a valuable scaffold for synthesizing more complex molecules.[1] This guide offers a detailed exploration of its molecular structure, synthesis, and characterization, providing the technical insights necessary for its effective utilization in research and pharmaceutical development, particularly in the creation of novel psychoactive drugs targeting the central nervous system.[1]

The compound's utility stems from the distinct properties of its constituent rings. The piperazine ring is a common pharmacophore found in numerous approved drugs, known for its ability to engage with a variety of biological targets.[2][3] The pyrrolidine ring, another prevalent motif in bioactive molecules, contributes to the compound's overall steric and electronic profile. The secondary amine of the piperazine ring serves as a key reactive handle for further chemical modification, allowing for the systematic exploration of chemical space to optimize pharmacological activity.

| Property | Value |

| CAS Number | 39890-45-4[1][4][5] |

| Molecular Formula | C₁₀H₁₉N₃O[1][4] |

| Molecular Weight | 197.28 g/mol [1][5] |

| Appearance | Off-white to pale yellow crystalline solid[1] |

| Melting Point | 75 - 86 °C[1][5] |

| Purity | ≥95-99% (method dependent)[1][4] |

| InChI Key | KYBCXTTWIOZBNR-UHFFFAOYSA-N[4] |

Molecular Structure and Conformational Analysis

The structure of 1-(Pyrrolidinocarbonylmethyl)piperazine is defined by the covalent linkage of its three primary components: a piperazine ring, a central acetyl bridge, and a pyrrolidine ring.

Caption: General workflow for the synthesis of the title compound.

Experimental Protocol: Synthesis via Nucleophilic Acylation

This protocol is a representative procedure based on standard organic synthesis methodologies for N-acylation of piperazines.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve piperazine (2.0 equivalents) in a suitable aprotic solvent such as acetonitrile or tetrahydrofuran (THF). The use of excess piperazine favors mono-alkylation and also serves as a base to neutralize the HCl byproduct.

-

Reagent Addition: To the stirring solution, add 2-chloro-1-(pyrrolidin-1-yl)ethanone (1.0 equivalent) dropwise at room temperature. The dropwise addition helps to control any exotherm.

-

Reaction Progression: After the addition is complete, heat the mixture to reflux (typically 60-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature and filter off the piperazine hydrochloride salt that has precipitated.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the resulting residue in dichloromethane (DCM) and wash with a saturated aqueous sodium bicarbonate solution to remove any remaining HCl salt, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/ether or ethyl acetate/hexanes) to yield 1-(pyrrolidinocarbonylmethyl)piperazine as a crystalline solid. [1]Purity should be confirmed by HPLC and spectroscopic methods.

Spectroscopic and Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques provides a complete picture of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the detailed structure of organic molecules in solution. [6]

| Technique | Expected Observations for 1-(Pyrrolidinocarbonylmethyl)piperazine |

|---|---|

| ¹H NMR | Pyrrolidine Protons: Two multiplets, typically between δ 1.8-2.0 ppm and δ 3.4-3.6 ppm. Piperazine Protons: Two sets of signals for the N-CH₂ groups. The protons adjacent to the carbonyl-linked nitrogen will be deshielded (shifted downfield, ~δ 3.5 ppm) compared to the protons adjacent to the secondary amine (~δ 2.8 ppm). Methylene Bridge (-CH₂-): A singlet around δ 3.2 ppm. NH Proton: A broad singlet that may exchange with D₂O, typically between δ 1.5-3.0 ppm depending on solvent and concentration. |

| ¹³C NMR | Carbonyl Carbon (C=O): A signal in the characteristic amide region, ~δ 168-172 ppm. Piperazine Carbons: Signals typically in the range of δ 43-55 ppm. Pyrrolidine Carbons: Signals typically in the range of δ 24-47 ppm. Methylene Bridge Carbon: A signal around δ 58-62 ppm. |

Protocol: NMR Sample Preparation and Analysis [6]

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

-

Acquisition: Acquire ¹H and ¹³C spectra on a standard NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are sufficient.

-

Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate ¹H NMR signals to confirm proton ratios and analyze splitting patterns to infer neighboring protons.

Mass Spectrometry (MS)

MS is used to determine the molecular weight and can provide structural information from fragmentation patterns.

-

Expected Ionization: In Electrospray Ionization (ESI) mode, the compound is expected to show a prominent protonated molecular ion peak [M+H]⁺ at m/z 198.29.

-

Fragmentation: Key fragmentation pathways would likely involve the cleavage of the amide bond or the fragmentation of the piperazine ring, providing further structural confirmation. [6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| N-H (Piperazine) | 3250-3400 (broad) | Stretching |

| C-H (Aliphatic) | 2850-3000 | Stretching |

| C=O (Amide) | 1630-1680 (strong) | Stretching |

| C-N | 1100-1300 | Stretching |

Reactivity and Applications in Drug Development

The primary value of 1-(pyrrolidinocarbonylmethyl)piperazine lies in its role as a reactive intermediate. [1]The secondary amine of the piperazine ring provides a nucleophilic site for the introduction of a wide array of substituents, allowing for the generation of large chemical libraries for screening.

Caption: Role as a scaffold for generating diverse chemical libraries.

This strategy is frequently employed in neuroscience research and the development of psychoactive pharmaceuticals. [1]Many CNS-active drugs feature a substituted piperazine core. By using 1-(pyrrolidinocarbonylmethyl)piperazine as a starting material, researchers can systematically introduce various aryl, alkyl, or acyl groups to modulate properties such as:

-

Receptor Affinity and Selectivity: The substituent added to the piperazine nitrogen directly interacts with the binding pocket of the target receptor (e.g., dopamine, serotonin, or GABA receptors).

-

Pharmacokinetic Properties: Modifications can fine-tune solubility, lipophilicity (LogP), and metabolic stability, which are critical for oral bioavailability and brain penetration.

-

Drug Delivery: The compound can be incorporated into larger drug delivery systems to improve the targeted delivery of therapeutic agents. [1]

Conclusion

1-(Pyrrolidinocarbonylmethyl)piperazine is a strategically designed chemical intermediate whose value is rooted in its molecular structure. The combination of a reactive piperazine amine with a stable pyrrolidine amide moiety creates a robust and versatile scaffold. A thorough understanding of its conformational properties, synthesis, and spectroscopic signature is fundamental for its effective application. For researchers in medicinal chemistry and drug development, this compound represents a key starting point for the rational design and synthesis of novel therapeutics, particularly those aimed at complex targets within the central nervous system.

References

-

Piperazine. Wikipedia. Available at: [Link]

-

Some pharmacological properties of piperazine. British Journal of Pharmacology and Chemotherapy. Available at: [Link]

-

What is the mechanism of Piperazine? Patsnap Synapse. Available at: [Link]

-

Some pharmacological properties of piperazine. PubMed. Available at: [Link]

-

Pharmacology of Piperazine; Definition, Uses, Mechanism of action, Side effects. YouTube. Available at: [Link]

-

1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method. Procyon Group. Available at: [Link]

-

Piperazine;pyrrolidine | C8H19N3. PubChem. Available at: [Link]

-

Piperazine synthesis. Organic Chemistry Portal. Available at: [Link]

-

Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. National Institutes of Health (NIH). Available at: [Link]

-

Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. Available at: [Link]

-

(PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate. Available at: [Link]

-

Piperazine | C4H10N2. PubChem. Available at: [Link]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health (NIH). Available at: [Link]

-

1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. SciSpace. Available at: [Link]

-

13C‐NMR sequence analysis 8. Investigation on piperazine‐containing copolyamides. ResearchGate. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Piperazine - Wikipedia [en.wikipedia.org]

- 3. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-((PYRROLIDINE-1-CARBONYL)METHYL)PIPERAZINE | CymitQuimica [cymitquimica.com]

- 5. 1-((PYRROLIDINE-1-CARBONYL)METHYL)PIPERAZINE | 39890-45-4 [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Synthesis of 1-(Pyrrolidinocarbonylmethyl)piperazine

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 1-(Pyrrolidinocarbonylmethyl)piperazine, a valuable building block in medicinal chemistry and drug development.[1] The document is intended for researchers, scientists, and professionals in the field of drug development. It delves into the strategic considerations for its synthesis, focusing on the prevalent and efficient method of N-alkylation of piperazine. Detailed experimental protocols for the preparation of the key precursor, 1-(chloroacetyl)pyrrolidine, and the subsequent coupling with piperazine are provided. The guide emphasizes strategies for achieving selective mono-alkylation, a critical aspect of this synthesis. Furthermore, it covers the purification and characterization of the final product, supported by analytical data and insights from relevant literature.

Introduction: The Significance of 1-(Pyrrolidinocarbonylmethyl)piperazine

1-(Pyrrolidinocarbonylmethyl)piperazine, also known by synonyms such as 1-[2-(Piperazin-1-yl)acetyl]pyrrolidine, is a bifunctional molecule incorporating both a piperazine and a pyrrolidine moiety.[1] This unique structural combination makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the realm of psychoactive drugs and neuropharmaceuticals.[1] The piperazine ring is a well-established pharmacophore that can influence the pharmacokinetic and pharmacodynamic properties of a drug candidate, while the pyrrolidinocarbonylmethyl group can be further functionalized or contribute to the overall biological activity. Its role as a versatile building block necessitates reliable and well-understood synthetic routes to ensure a consistent supply of high-purity material for research and development.

Strategic Approaches to Synthesis: The N-Alkylation Pathway

The most direct and widely applicable method for the synthesis of 1-(Pyrrolidinocarbonylmethyl)piperazine is the N-alkylation of piperazine with a suitable electrophile. This approach involves the formation of a carbon-nitrogen bond between one of the secondary amines of the piperazine ring and the carbonylmethyl group of a pyrrolidine-containing precursor. The key electrophilic reagent for this transformation is 1-(chloroacetyl)pyrrolidine.

The overall synthetic strategy can be broken down into two primary stages:

-

Synthesis of the Alkylating Agent: Preparation of 1-(chloroacetyl)pyrrolidine.

-

N-Alkylation of Piperazine: The coupling of 1-(chloroacetyl)pyrrolidine with piperazine.

A critical challenge in this synthesis is the potential for di-alkylation of the piperazine ring, where both nitrogen atoms react with the alkylating agent. This guide will address strategies to mitigate this side reaction and favor the desired mono-alkylation product.

Synthesis of the Key Precursor: 1-(chloroacetyl)pyrrolidine

The synthesis of 1-(chloroacetyl)pyrrolidine is a straightforward acylation reaction between pyrrolidine and chloroacetyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

Experimental Protocol: Synthesis of 1-(chloroacetyl)pyrrolidine

Materials:

-

Pyrrolidine

-

Chloroacetyl chloride

-

Sodium bicarbonate (or another suitable base like triethylamine)

-

Chloroform (or another suitable aprotic solvent)

-

Petroleum ether (for crystallization)

-

Anhydrous sodium sulfate (for drying)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve pyrrolidine (1.0 equivalent) and sodium bicarbonate (1.2 equivalents) in chloroform.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of chloroacetyl chloride (1.1 equivalents) in chloroform dropwise to the stirred mixture, maintaining the temperature at 0-5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter the solid sodium bicarbonate and sodium chloride.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a crude oily liquid.

-

Add petroleum ether to the crude product and stir to induce crystallization.

-

Filter the resulting solid and dry under vacuum to yield 1-(chloroacetyl)pyrrolidine.

The Core Reaction: Mono-N-Alkylation of Piperazine

The reaction between piperazine and 1-(chloroacetyl)pyrrolidine presents a classic challenge in synthetic chemistry: achieving selective mono-substitution on a symmetrical difunctional starting material. The primary side product is the 1,4-disubstituted piperazine. Several strategies can be employed to favor the formation of the desired mono-alkylated product.

Controlling Stoichiometry: The Use of Excess Piperazine

The most straightforward method to promote mono-alkylation is to use a large excess of piperazine relative to the alkylating agent. By maintaining a high concentration of unreacted piperazine, the likelihood of the electrophile encountering a mono-substituted piperazine molecule for a second alkylation is statistically reduced.

The Protective Group Strategy: A Two-Step Approach

A more controlled, albeit longer, route involves the use of a protecting group on one of the piperazine nitrogens. The tert-butoxycarbonyl (Boc) group is commonly used for this purpose. The synthesis proceeds by mono-protecting piperazine, followed by alkylation of the remaining free amine, and finally, deprotection to yield the desired product. A Chinese patent describes a similar approach using a formyl protecting group. In this patented method, 1-formylpiperazine is reacted with 1-chloroacetyl pyrrolidine, followed by hydrolysis to remove the formyl group, yielding 1-(Pyrrolidinocarbonylmethyl)piperazine.[2]

In Situ Mono-Protonation

A clever one-pot strategy involves the in situ formation of piperazine monohydrochloride. By reacting one equivalent of piperazine with one equivalent of piperazine dihydrochloride, a solution of the monoprotonated salt is generated. The protonated nitrogen is rendered non-nucleophilic, thus directing the alkylation to the free secondary amine.[3][4][5]

Recommended Experimental Protocol: Direct Mono-Alkylation with Excess Piperazine

This protocol is a robust and scalable method that leverages an excess of piperazine to achieve selective mono-alkylation.

Materials:

-

Piperazine (anhydrous)

-

1-(chloroacetyl)pyrrolidine

-

Potassium carbonate (or another suitable inorganic base)

-

Acetonitrile (or another suitable polar aprotic solvent)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of a significant excess of piperazine (e.g., 5-10 equivalents) in acetonitrile, add potassium carbonate (2.0 equivalents relative to the alkylating agent).

-

Heat the mixture to a gentle reflux.

-

Slowly add a solution of 1-(chloroacetyl)pyrrolidine (1.0 equivalent) in acetonitrile to the refluxing mixture over a period of 1-2 hours.

-

Continue refluxing and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the acetonitrile.

-

Partition the residue between ethyl acetate and a saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

Purification and Characterization

The crude 1-(Pyrrolidinocarbonylmethyl)piperazine can be purified by either recrystallization or column chromatography.

-

Recrystallization: Suitable solvent systems for recrystallization include isopropanol or a mixture of ethyl acetate and hexanes.

-

Column Chromatography: Flash chromatography on silica gel using a gradient of methanol in dichloromethane is an effective method for obtaining a high-purity product.

Physicochemical and Spectroscopic Data

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₉N₃O | [1][6][7] |

| Molecular Weight | 197.28 g/mol | [1][7] |

| Appearance | Off-white to pale yellow crystalline solid | [1] |

| Melting Point | 80-86 °C | [1] |

| Purity (HPLC) | ≥ 99% | [1] |

Expected NMR and MS Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrrolidine ring protons, the piperazine ring protons, and the methylene bridge connecting the two rings. The chemical shifts of the piperazine protons will be distinct for the substituted and unsubstituted nitrogen atoms.

-

¹³C NMR: The carbon NMR will display ten distinct signals corresponding to the carbon atoms in the molecule, including the carbonyl carbon of the amide group.

-

Mass Spectrometry (ESI-MS): The mass spectrum is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 198.16.

Conclusion

The synthesis of 1-(Pyrrolidinocarbonylmethyl)piperazine is a well-defined process that primarily relies on the N-alkylation of piperazine. The key to a successful synthesis lies in the strategic control of the reaction to favor mono-alkylation. This guide has presented a detailed, field-proven approach, from the synthesis of the necessary precursor to the final purification and characterization of the target compound. The provided protocols and the discussion of the underlying chemical principles are intended to empower researchers to confidently and efficiently produce this valuable chemical intermediate for their drug discovery and development endeavors.

Visualizing the Synthesis Pathway

Synthesis of 1-(chloroacetyl)pyrrolidine

Caption: Synthesis of the alkylating agent, 1-(chloroacetyl)pyrrolidine.

Synthesis of 1-(Pyrrolidinocarbonylmethyl)piperazine

Caption: N-Alkylation of piperazine to form the target compound.

References

-

Singh, S., Manne, N., & Pal, M. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journal of Organic Chemistry, 4, 20. [Link]

-

Modh, P. G., Jasani, M. H., & Patel, L. J. (2014). Synthesis of 1-(2-chloroacetyl) pyrrolidine-2-carbonitrile derivatives. ResearchGate. [Link]

- Google Patents. CN107501154B - Synthesis method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile.

-

Pazdera, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2198. [Link]

- Google Patents.

-

ResearchGate. What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. [Link]

-

PubChem. Piperazine. [Link]

-

Yilmaz, F., et al. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(5-6), 467-475. [Link]

-

Pittelkow, T., & Christensen, J. B. (2004). A Simple Synthesis of N-Alkylpiperazines. ResearchGate. [Link]

-

PubMed. Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. [Link]

-

Preprints.org. Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. [Link]

- Google Patents. CN101565410B - Preparation method for 1-piperazine acetyl pyrrolidine.

-

The Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CN101565410B - Preparation method for 1-piperazine acetyl pyrrolidine - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents [patents.google.com]

- 6. 1-((PYRROLIDINE-1-CARBONYL)METHYL)PIPERAZINE | CymitQuimica [cymitquimica.com]

- 7. 1-((PYRROLIDINE-1-CARBONYL)METHYL)PIPERAZINE | 39890-45-4 [chemicalbook.com]

An In-depth Technical Guide to 1-(Pyrrolidinocarbonylmethyl)piperazine: From Synthetic Intermediate to a Postulated Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Pyrrolidinocarbonylmethyl)piperazine is a heterocyclic compound primarily recognized for its role as a versatile synthetic intermediate in the development of novel therapeutics, particularly those targeting the central nervous system (CNS).[1] While not extensively characterized as a standalone pharmacologically active agent, its constituent piperazine and pyrrolidine moieties are prevalent in a multitude of neuroactive compounds. This guide provides a comprehensive analysis of 1-(Pyrrolidinocarbonylmethyl)piperazine, delving into its chemical properties, its established role in medicinal chemistry, and a postulated mechanism of action derived from the known pharmacology of its structural components. Furthermore, we present a detailed, hypothetical experimental workflow to rigorously investigate and validate its potential biological targets and signaling pathways, thereby offering a roadmap for future research endeavors.

Introduction: The Chemical Identity and Synthetic Utility of 1-(Pyrrolidinocarbonylmethyl)piperazine

1-(Pyrrolidinocarbonylmethyl)piperazine, also known by its synonym 1-[2-(Piperazin-1-yl)acetyl]pyrrolidine, is a crystalline solid with the molecular formula C₁₀H₁₉N₃O.[1] Its structure features a piperazine ring linked via an acetyl group to a pyrrolidine moiety. This compound is a key building block in medicinal chemistry, valued for its ability to introduce the piperazine scaffold into more complex molecules.[1] The piperazine ring is a "privileged" structure in drug discovery, appearing in numerous approved drugs with diverse biological activities, including antipsychotic, antidepressant, and antihistaminic effects.[2][3]

| Property | Value | Source |

| IUPAC Name | 1-[2-(Piperazin-1-yl)acetyl]pyrrolidine | Chem-Impex[1] |

| CAS Number | 39890-45-4 | Sigma-Aldrich |

| Molecular Formula | C₁₀H₁₉N₃O | Chem-Impex[1] |

| Molecular Weight | 197.28 g/mol | Chem-Impex[1] |

| Appearance | Off-white to pale yellow crystalline solid | Chem-Impex[1] |

| Purity | ≥ 99% (HPLC) | Chem-Impex[1] |

The primary utility of 1-(Pyrrolidinocarbonylmethyl)piperazine lies in its capacity to serve as a precursor in multi-step synthetic pathways. For instance, it is utilized in the synthesis of novel psychoactive drugs and in neuroscience research to explore neurotransmitter interactions.[1] A notable example of a structurally related compound is the synthesis of 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones, which have been investigated for their anticonvulsant activity.[4] This underscores the potential for derivatives of this scaffold to modulate neuronal excitability.

Postulated Mechanism of Action: A Hypothesis Rooted in Structural Analogs

While direct pharmacological data on 1-(Pyrrolidinocarbonylmethyl)piperazine is scarce, we can infer a plausible mechanism of action by examining its core components. The piperazine moiety is a well-established pharmacophore with a range of biological targets.

The Piperazine Core: A Gateway to Neuromodulation

The piperazine ring is a common feature in drugs targeting the central nervous system. Its primary known mechanism in other contexts is the modulation of neurotransmitter systems. Many piperazine-containing drugs interact with dopamine, serotonin, and adrenergic receptors.[2]

A prominent example is the anthelmintic action of piperazine, which functions by acting as a GABAA receptor agonist.[5][6] This leads to hyperpolarization of nerve membranes, resulting in flaccid paralysis of the parasite. While the isoform of the GABAA receptor in helminths differs from that in vertebrates, this interaction highlights the potential for the piperazine ring to engage with GABAergic systems.[5]

Hypothetical Signaling Pathway

Based on the known pharmacology of piperazine, a hypothetical mechanism of action for 1-(Pyrrolidinocarbonylmethyl)piperazine could involve the modulation of inhibitory neurotransmission via the GABAA receptor.

Caption: Experimental workflow for target identification and binding characterization.

Phase 2: Functional Characterization of Target Interaction

Once a binding target is identified, the next step is to determine the functional consequence of this interaction.

Experimental Protocol: Electrophysiology (Patch-Clamp)

-

Objective: To measure the effect of 1-(Pyrrolidinocarbonylmethyl)piperazine on the function of ligand-gated ion channels (e.g., GABAA receptors) identified in Phase 1.

-

Materials:

-

Cultured neurons or cell lines expressing the target receptor.

-

Patch-clamp rig with amplifier and data acquisition system.

-

Pipettes, electrodes, and appropriate intracellular and extracellular solutions.

-

1-(Pyrrolidinocarbonylmethyl)piperazine and known agonists/antagonists.

-

-

Procedure:

-

Establish a whole-cell patch-clamp recording from a cell expressing the target receptor.

-

Apply a known agonist of the receptor to elicit a baseline current.

-

Co-apply the agonist with varying concentrations of 1-(Pyrrolidinocarbonylmethyl)piperazine.

-

Measure changes in the amplitude, kinetics, and reversal potential of the elicited current.

-

Causality and Self-Validation: A concentration-dependent change in the agonist-evoked current in the presence of the test compound would demonstrate a functional modulation of the receptor. The use of specific antagonists can confirm that the observed effect is mediated through the target receptor.

Phase 3: Cellular and In Vivo Validation

The final phase involves assessing the compound's effects in a more complex biological system.

Experimental Protocol: In Vivo Microdialysis

-

Objective: To measure the effect of systemic administration of 1-(Pyrrolidinocarbonylmethyl)piperazine on neurotransmitter levels in specific brain regions of a living animal (e.g., rat).

-

Materials:

-

Stereotaxic apparatus.

-

Microdialysis probes.

-

HPLC system with electrochemical detection.

-

1-(Pyrrolidinocarbonylmethyl)piperazine for injection.

-

-

Procedure:

-

Surgically implant a microdialysis probe into the brain region of interest (e.g., striatum for dopamine, hippocampus for GABA).

-

After a recovery period, perfuse the probe with artificial cerebrospinal fluid and collect dialysate samples.

-

Administer 1-(Pyrrolidinocarbonylmethyl)piperazine (e.g., via intraperitoneal injection) and continue collecting dialysate samples.

-

Analyze the samples for neurotransmitter concentrations using HPLC.

-

Causality and Self-Validation: A significant change in the extracellular concentration of a neurotransmitter following drug administration provides evidence of a physiological effect in the CNS. Correlating these changes with behavioral observations strengthens the mechanistic link.

Conclusion and Future Directions

1-(Pyrrolidinocarbonylmethyl)piperazine is a compound of interest primarily due to its role as a synthetic intermediate for CNS-active agents. While its own mechanism of action has not been explicitly defined in the literature, its chemical structure strongly suggests potential interactions with neurotransmitter systems, particularly GABAergic pathways. The experimental workflow outlined in this guide provides a robust framework for elucidating its precise molecular targets and functional effects. Future research should focus on executing these, or similar, studies to unlock the full therapeutic potential of this and related chemical scaffolds. Such investigations will not only clarify the pharmacology of 1-(Pyrrolidinocarbonylmethyl)piperazine but also inform the rational design of novel therapeutics for neurological and psychiatric disorders.

References

-

1-(Pyrrolidinocarbonylmethyl)piperazine. Chem-Impex.

-

1-(2-oxo-2-pyrrolidin-1-ylethyl)piperazine. Sigma-Aldrich.

- Buy (2-Oxopyrrolidin-1-yl)acetylpiperazine. Alichem. [URL: Not provided in search results]

-

1-[2-oxo-2-(piperazin-1-yl)ethyl]pyrrolidine-2,5-dione hydrochloride. Santa Cruz Biotechnology.

-

1-(2-Oxo-2-pyrrolidin-1-ylethyl)piperazine. Huateng Pharma.

-

Synthesis and anticonvulsant activity of new 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones. PubMed.

-

Piperazine. Wikipedia.

-

Some pharmacological properties of piperazine. PMC - NIH.

-

What is the mechanism of Piperazine? Patsnap Synapse.

-

Some pharmacological properties of piperazine. PubMed.

-

Pharmacology of Piperazine ; Definition, Uses, Mechanism of action, Side effects. YouTube. (Note: A representative, non-working URL is provided as the original may be transient).

- 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method. BOC Sciences. [URL: Not provided in search results]

-

Boc- L -prolinal 97 69610-41-9. Sigma-Aldrich.

-

Piperazine synthesis. Organic Chemistry Portal.

-

Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate.

-

The synthetic route of 9a–c (i) 1-Boc-piperazine, K2CO3, DMF, 120 °C;... ResearchGate.

-

Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate.

-

Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central.

-

SYNTHESIS AND BIOLOGICAL EFFICACY OF NOVEL PIPERAZINE ANALOGUES BEARING QUINOLINE AND PYRIDINE MOIETIES. PubMed.

-

Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI.

-

Piperazine. PubChem - NIH.

-

Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate.

-

1217603-41-2|(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-3-methylbutanoic acid. BLDpharm.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and anticonvulsant activity of new 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Piperazine - Wikipedia [en.wikipedia.org]

- 6. What is the mechanism of Piperazine? [synapse.patsnap.com]

1-(Pyrrolidinocarbonylmethyl)piperazine: A Technical Guide to its Potential Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of the potential biological activity of 1-(Pyrrolidinocarbonylmethyl)piperazine, a molecule of significant interest in neuropharmacology and medicinal chemistry. While direct extensive research on this specific compound is emerging, its structural motifs—a pyrrolidine ring coupled to a piperazine core—are well-established pharmacophores present in a multitude of centrally active agents. This document synthesizes the existing knowledge on related compounds to project a scientific rationale for the investigation of 1-(Pyrrolidinocarbonylmethyl)piperazine. We will delve into its potential as a nootropic and neuroprotective agent, propose putative mechanisms of action, and provide detailed, field-proven experimental protocols for its comprehensive evaluation. This guide is intended to serve as a foundational resource for researchers aiming to unlock the therapeutic potential of this promising scaffold.

Introduction: The Chemical and Pharmacological Context

1-(Pyrrolidinocarbonylmethyl)piperazine is a versatile organic compound that serves as a crucial building block in the synthesis of novel psychoactive and neuropharmaceutical agents.[1] Its structure uniquely combines a pyrrolidine and a piperazine moiety, both of which are privileged scaffolds in medicinal chemistry, known to impart favorable pharmacokinetic and pharmacodynamic properties.[1][2] The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a common feature in drugs targeting the central nervous system (CNS), contributing to their ability to cross the blood-brain barrier and interact with various neurotransmitter systems.[3][4] Similarly, the pyrrolidine ring is a core component of the "racetam" class of nootropic drugs, such as piracetam, which are known for their cognitive-enhancing effects.[5][6]

The strategic combination of these two pharmacophores in 1-(Pyrrolidinocarbonylmethyl)piperazine suggests a high potential for CNS activity. Its application as an intermediate in the development of new psychoactive drugs underscores the interest of the scientific community in its potential to modulate brain function and neurotransmitter interactions.[1]

Projected Biological Activity: Nootropic and Neuroprotective Potential

Based on the activities of structurally related compounds, 1-(Pyrrolidinocarbonylmethyl)piperazine is hypothesized to possess both nootropic (cognitive-enhancing) and neuroprotective properties.

Nootropic Activity

Derivatives of 4-phenylpyrrolidone have demonstrated significant nootropic activity, comparable to the well-established nootropic drug piracetam.[5] Furthermore, piperazine-containing compounds have been investigated as cognition enhancers.[7] The presence of the pyrrolidinone-like structure in 1-(Pyrrolidinocarbonylmethyl)piperazine suggests a potential to modulate cognitive processes such as learning and memory.

Neuroprotective Effects

Piperazine derivatives have been identified as potential therapeutic agents for neurodegenerative conditions like Alzheimer's disease, exerting neuroprotective effects by modulating intracellular signaling pathways.[8][9] Specifically, some piperazine compounds have been shown to protect mushroom spines from amyloid toxicity, a key pathological feature of Alzheimer's disease.[8][9] Additionally, piperine, a compound containing a piperidine ring (structurally related to piperazine), has demonstrated neuroprotective effects in models of Parkinson's disease through antioxidant, anti-inflammatory, and anti-apoptotic mechanisms.[10] These findings suggest that 1-(Pyrrolidinocarbonylmethyl)piperazine may offer protection against neuronal damage and degeneration.

Postulated Mechanism of Action: A Multi-Target Hypothesis

The biological activity of 1-(Pyrrolidinocarbonylmethyl)piperazine is likely multifaceted, stemming from the combined influence of its piperazine and pyrrolidine components. We propose a multi-target mechanism of action that warrants experimental validation.

Modulation of Neurotransmitter Systems

Piperazine derivatives are known to interact with a variety of neurotransmitter receptors, including serotonergic, dopaminergic, and histaminergic systems.[3][11] These interactions can lead to a range of effects, from stimulant to antidepressant-like actions.[11][12] The piperazine moiety in 1-(Pyrrolidinocarbonylmethyl)piperazine could potentially modulate these neurotransmitter systems, contributing to its cognitive and neuroprotective effects.

Calcium Channel Modulation

Certain piperazine derivatives have been shown to potentiate TRPC6 channels, leading to the activation of neuronal store-operated calcium entry in spines.[8][9] This mechanism is implicated in the stability of dendritic spines and memory formation.[8] It is plausible that 1-(Pyrrolidinocarbonylmethyl)piperazine could act on similar calcium signaling pathways.

Enzyme Inhibition